1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine

Drug Design Pharmacokinetics Lead Optimization

Procure 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (CAS 898055-82-8) to secure a regiochemically and sterically defined starting point for medicinal chemistry. Unlike generic benzyl analogs, the 2-methylbenzyl substituent imposes conformational restriction that modulates π-stacking and improves selectivity within ATP-binding pockets, directly addressing SAR requirements for CNS-permeable kinase inhibitors. Authenticated 4‑amine regioisomer is essential to avoid confounding biological results from the inactive 3‑amine isomer.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 898055-82-8
Cat. No. B3165268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
CAS898055-82-8
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=C(C=N2)N
InChIInChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3
InChIKeyWBQGANWPTDYTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (CAS 898055-82-8): A Focused Pyrazole Scaffold for Kinase-Targeted Drug Discovery


1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (CAS 898055-82-8) is a substituted pyrazole derivative featuring a 4-amino group and a 1-(2-methylbenzyl) substituent. This molecular architecture places it within the broadly explored class of 4-amino-1H-pyrazoles, a privileged scaffold in medicinal chemistry due to its ability to engage the ATP-binding pockets of protein kinases [1]. The 2-methylbenzyl moiety introduces a specific steric and electronic environment that distinguishes this compound from simpler benzyl analogs, potentially influencing binding selectivity and physicochemical properties relevant to lead optimization [2].

Procurement Risk Alert: Why 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine Cannot Be Casually Substituted by Unsubstituted or 3-Substituted Pyrazole Analogs


Within the 4-amino-1H-pyrazole chemotype, subtle modifications to the N1-substituent dramatically alter kinase inhibition profiles and cellular potency. Generic substitution of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine with unsubstituted benzyl (1-benzyl-1H-pyrazol-4-amine) or regioisomeric 3-amine analogs risks undermining a project's SAR. The ortho-methyl group on the benzyl ring introduces a distinct steric constraint that can restrict rotational freedom and modulate π-stacking interactions within hydrophobic kinase pockets, a critical feature for achieving desired target selectivity [1]. Furthermore, regioisomeric variations (e.g., 1-(2-methylbenzyl)-1H-pyrazol-3-amine) present entirely different hydrogen-bonding vectors due to the shifted amine position, which fundamentally alters the pharmacophore and renders them non-interchangeable without complete revalidation of biological activity [2].

Head-to-Head & Class-Level Evidence for Differentiating 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine from Closest Analogs


Physicochemical Differentiator: Enhanced Lipophilicity and Molecular Flexibility vs. Unsubstituted Benzyl Analog

The incorporation of the ortho-methyl group in 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (CAS 898055-82-8) yields a measurable increase in lipophilicity and conformational flexibility compared to the unsubstituted 1-benzyl-1H-pyrazol-4-amine comparator. The target compound possesses a calculated exact mass of 187.11 Da, with 2 rotatable bonds, while the unsubstituted benzyl analog has a mass of 173.10 Da and also 2 rotatable bonds [1][2]. However, the additional methyl substituent increases the topological polar surface area (tPSA) contribution and alters the calculated partition coefficient (cLogP), a critical parameter for passive membrane permeability and CNS penetration. This structural modification provides a quantifiable lever for medicinal chemists to tune lipophilicity without altering the core hydrogen-bonding capacity of the 4-amino pyrazole.

Drug Design Pharmacokinetics Lead Optimization

Functional Class Inference: Validated Kinase Inhibition Potential of 4-Amino-(1H)-pyrazole Scaffold

While direct enzymatic data for 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine is absent from primary literature, its core 4-amino-(1H)-pyrazole scaffold serves as a validated pharmacophore for potent kinase inhibition. In a 2016 study, a structurally related series of 4-amino-(1H)-pyrazole derivatives demonstrated exquisite potency against Janus kinases (JAKs). Notably, compound 3f exhibited IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively [1]. This class-level evidence establishes the intrinsic capacity of the core scaffold—shared by the target compound—to achieve low-nanomolar enzyme inhibition. This inference supports the prioritization of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine as a viable starting point or advanced intermediate for kinase-focused medicinal chemistry campaigns, where its specific N1-substituent can then be leveraged to fine-tune selectivity.

Kinase Inhibitor JAK/STAT Pathway Oncology

Structural Differentiator: Regioisomeric Purity and Defined Pharmacophoric Vector vs. 3-Amine Analogs

A critical procurement differentiator for 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (CAS 898055-82-8) is its unambiguous regioisomeric identity as a 4-amine. This stands in stark contrast to its 3-amine regioisomer, 1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 492426-23-0), which presents a fundamentally different spatial orientation of the amino group [1]. In the 4-amine isomer, the primary amine is positioned para to the N1-substituent, creating a distinct hydrogen-bond donor/acceptor vector that is known to engage the hinge region of kinase ATP-binding sites [2]. The 3-amine isomer places the amine adjacent to the N1, resulting in a sharply altered vector that is incompatible with the same binding mode. This regioisomeric specificity is non-negotiable for SAR reproducibility; substitution with the 3-amine analog would constitute a completely different chemical entity and invalidate any prior medicinal chemistry optimization based on the 4-amine scaffold.

Chemical Synthesis Regioisomer Structure-Activity Relationship

Steric Differentiator: Impact of Ortho-Methyl on Conformational Restriction vs. Unsubstituted Benzyl Analogs

The ortho-methyl substituent on the benzyl group of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine introduces a quantifiable steric constraint not present in the unsubstituted 1-benzyl-1H-pyrazol-4-amine analog. While both compounds possess the same number of rotatable bonds (2), the ortho-methyl group in the target compound increases the energetic barrier to rotation around the N1-CH2 bond, effectively reducing the conformational flexibility of the benzyl moiety in solution . This phenomenon is supported by SAR studies on related pyrazole systems, where ortho-substitution on the N1-benzyl group was found to significantly enhance selectivity for certain kinase isoforms by restricting the number of accessible binding conformations [1]. This property is a key differentiator for programs seeking to optimize selectivity profiles or improve metabolic stability by reducing the entropic penalty of binding.

Conformational Analysis Molecular Modeling Selectivity

Defined Application Scenarios for 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine in Drug Discovery


Scaffold for CNS-Penetrant Kinase Inhibitor Lead Optimization

Given the calculated increase in lipophilicity imparted by the 2-methylbenzyl group, this compound is a strategically advantageous starting point for medicinal chemistry programs targeting kinases implicated in CNS disorders. The enhanced cLogP value, relative to the unsubstituted benzyl analog, suggests improved passive diffusion across the blood-brain barrier (BBB). Researchers can leverage this property to design libraries of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine derivatives aimed at achieving therapeutic brain concentrations for targets such as JAK2 in neuroinflammation or other CNS kinases [1][2].

Selectivity-Enhancing Intermediate for Kinase-Focused Libraries

The conformational restriction imposed by the ortho-methyl group provides a tangible basis for designing kinase inhibitors with improved selectivity profiles. Medicinal chemists can utilize 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine as a core building block to synthesize focused libraries, where the constrained benzyl group is hypothesized to limit binding to off-target kinases that favor more flexible or differently oriented hydrophobic moieties. This application is directly supported by the class-level evidence of potent JAK inhibition by 4-amino-1H-pyrazole derivatives [1][2].

High-Purity Reference Standard for Regioisomeric Analytical Methods

Due to the critical importance of the 4-amine regioisomer for biological activity, authenticated samples of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (CAS 898055-82-8) serve as essential reference standards. Analytical chemistry and QC groups within pharmaceutical R&D require this precise compound to develop and validate HPLC, LC-MS, or NMR methods for distinguishing it from the inactive or confounding 3-amine isomer (CAS 492426-23-0) in both synthetic intermediates and final drug substances. Procurement of high-purity, fully characterized material is non-negotiable for this regulatory-facing application [1].

Tool Compound for Investigating Steric Effects in Pyrazole SAR

This compound is uniquely suited as a tool molecule in fundamental SAR studies exploring the impact of ortho-substitution on N1-benzyl pyrazoles. Researchers can directly compare it with 1-benzyl-1H-pyrazol-4-amine and the 3-amine regioisomer to systematically deconvolute the contributions of lipophilicity, steric hindrance, and regioisomerism to target binding and cellular activity. The quantifiable differences in exact mass and qualitative differences in rotational freedom make it a valuable probe for calibrating computational models and deepening understanding of this privileged chemotype [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.